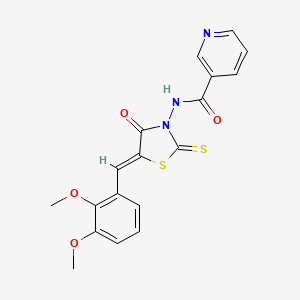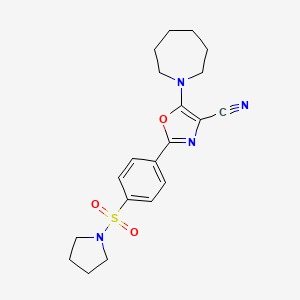
(Z)-N-(5-(2,3-二甲氧基亚苄基)-4-氧代-2-硫代噻唑烷-3-基)烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(Z)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide” is a chemical compound with the linear formula C12H11NO3S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H11NO3S2 . More detailed structural information might be available in specialized chemical databases or publications.Physical And Chemical Properties Analysis
The molecular weight of this compound is 281.354 . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not provided in the available sources.科学研究应用
神经保护应用
YM-244769 被认为是一种新型有效的 Na+/Ca2+ 交换 (NCX) 抑制剂,证明了对通过 NCX3 抑制细胞内 Na+ 依赖性 Ca2+ 摄取具有显著的偏好。此特性表明其作为神经保护药物的潜力,提供对缺氧/复氧诱导的神经元细胞损伤的保护,特别是在表达 NCX3 亚型的某些神经退行性疾病中 (Iwamoto & Kita, 2006)。
抗菌活性
烟酸的4-噻唑烷酮衍生物已证明对多种细菌和真菌物种具有显著的体外抗菌筛选效果。这些化合物显示出开发新型抗菌剂的希望,突出了噻唑烷酮衍生物在对抗微生物感染方面的多功能性 (Patel & Shaikh, 2010)。
抗增殖和诱导凋亡的药物
一系列2-(3-氨基苯基)-苯并噻唑衍生物已被合成并评估了其对各种人类癌细胞系的抗增殖活性。一些衍生物显示出显着的抗增殖活性,表明其作为通过诱导凋亡和细胞周期停滞的新型癌症治疗剂的潜力 (Zhang et al., 2018)。
抗氧化和抗炎活性
烟酰胺和 1,3,4-噻二唑因其广泛的生物活性而被认可,包括抗氧化和抗炎特性。这些化合物在调节氧化应激和炎症途径中至关重要,在氧化应激和炎症发挥重要作用的疾病中提供了潜在的治疗应用 (Burnett et al., 2015)。
抗真菌活性
作为潜在琥珀酸脱氢酶抑制剂 (SDHI) 设计的烟酰胺衍生物已针对植物病原真菌进行了评估。这些化合物,特别是那些具有特定结构修饰的化合物,显示出有效的抗真菌活性,突出了其在农业应用中对抗真菌病害的潜力 (Ye et al., 2014)。
安全和危害
属性
IUPAC Name |
N-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-24-13-7-3-5-11(15(13)25-2)9-14-17(23)21(18(26)27-14)20-16(22)12-6-4-8-19-10-12/h3-10H,1-2H3,(H,20,22)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQMYCYRINQTLZ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477538.png)

![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/no-structure.png)
![3-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2477545.png)

![3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2477548.png)
![N-(4-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2477549.png)
![Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2477551.png)


![3-[[4-(3-Chlorophenyl)-5-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2477556.png)

![1-(3-(4-benzylpiperidin-1-yl)-3-oxopropyl)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2477560.png)
![5-benzyl-3-(4-(difluoromethoxy)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2477561.png)